molecular formula C9H10BrF B6601362 2-(bromomethyl)-1-ethyl-3-fluorobenzene CAS No. 2101697-47-4

2-(bromomethyl)-1-ethyl-3-fluorobenzene

Cat. No.: B6601362
CAS No.: 2101697-47-4
M. Wt: 217.08 g/mol
InChI Key: TZNAOGJLJUWREG-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-ethyl-3-fluorobenzene is a halogenated aromatic compound characterized by a benzene ring substituted with a bromomethyl group at position 2, an ethyl group at position 1, and a fluorine atom at position 3. Its molecular formula is C₉H₁₀BrF, with a molecular weight of 217.08 g/mol. The bromomethyl group (-CH₂Br) is a reactive moiety, making the compound valuable in synthetic organic chemistry, particularly in alkylation and nucleophilic substitution reactions. The ethyl group enhances lipophilicity, while the fluorine atom influences electronic properties and metabolic stability, common features in pharmaceutical intermediates .

Synthetic routes for analogous bromomethyl-substituted compounds often involve alkylation steps using bromomethylating agents like 4-(bromomethyl)oxane or bromoethyl derivatives under controlled conditions (e.g., low temperatures and strong bases such as LDA) .

Properties

IUPAC Name

2-(bromomethyl)-1-ethyl-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF/c1-2-7-4-3-5-9(11)8(7)6-10/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNAOGJLJUWREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(bromomethyl)-1-ethyl-3-fluorobenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1-ethyl-3-fluorobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-1-ethyl-3-fluorobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of benzyl alcohols or benzoic acids.

    Reduction: Formation of ethyl-3-fluorotoluene.

Mechanism of Action

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Utility : Bromomethyl-substituted aromatics are pivotal in constructing complex pharmacophores. The high receptor affinity of TC-1698 (Ki = 0.78 nM) underscores the role of bromomethyl groups in enhancing binding interactions .
  • Stability Challenges : Bromomethyl groups can hydrolyze under acidic or aqueous conditions, necessitating anhydrous handling. This contrasts with chloro or methyl substituents, which are more stable but less reactive .

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